Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an iodomethyl group, a trifluoromethylsulfanyl phenyl group, and an oxabicyclohexane core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves multiple steps. One common method includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclohexane core, which is then further functionalized to introduce the iodomethyl and trifluoromethylsulfanyl phenyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodomethyl group.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving molecular interactions and biological pathways.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethylsulfanyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- 1,2-Disubstituted bicyclo[2.1.1]hexanes
Uniqueness
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the combination of its iodomethyl and trifluoromethylsulfanyl phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar bicyclic compounds.
Properties
Molecular Formula |
C16H16F3IO3S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-[3-(trifluoromethylsulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H16F3IO3S/c1-2-22-13(21)15-7-14(8-15,9-20)23-12(15)10-4-3-5-11(6-10)24-16(17,18)19/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
OJBOCKURWZNMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)SC(F)(F)F)CI |
Origin of Product |
United States |
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